molecular formula C22H17ClN4O4 B10961132 5-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione

5-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B10961132
M. Wt: 436.8 g/mol
InChI Key: WRWDXVURPQNUPW-BOPFTXTBSA-N
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Description

5-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-3-(4-METHYLPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a pyrimidinedione core, and chlorophenyl and methylphenyl substituents, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 5-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-3-(4-METHYLPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester.

    Introduction of the chlorophenyl and methylphenyl groups: These substituents can be introduced through electrophilic aromatic substitution reactions.

    Formation of the pyrimidinedione core: This step may involve the cyclization of a suitable precursor, such as a urea derivative, under acidic or basic conditions.

    Final assembly: The final compound is obtained by coupling the pyrazole and pyrimidinedione intermediates under specific reaction conditions, such as heating in the presence of a catalyst.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-3-(4-METHYLPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyrazole and pyrimidinedione rings can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-3-(4-METHYLPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

    Medicine: The compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-3-(4-METHYLPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: It can bind to the active site of enzymes, blocking their activity and thereby affecting metabolic pathways.

    Modulating receptors: The compound may interact with cell surface or intracellular receptors, altering signal transduction pathways and cellular responses.

    Interfering with DNA/RNA: It can bind to nucleic acids, affecting their replication, transcription, or translation processes.

The specific molecular targets and pathways involved depend on the biological context and the compound’s structural features.

Comparison with Similar Compounds

5-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-3-(4-METHYLPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE can be compared with similar compounds, such as:

The uniqueness of 5-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-3-(4-METHYLPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE lies in its combination of functional groups and the resulting chemical properties, which make it a versatile compound for various applications.

Properties

Molecular Formula

C22H17ClN4O4

Molecular Weight

436.8 g/mol

IUPAC Name

5-[(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-hydroxy-1-(4-methylphenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C22H17ClN4O4/c1-12-3-7-15(8-4-12)26-20(29)18(19(28)24-22(26)31)11-17-13(2)25-27(21(17)30)16-9-5-14(23)6-10-16/h3-11,29H,1-2H3,(H,24,28,31)/b17-11-

InChI Key

WRWDXVURPQNUPW-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)Cl)C)O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C(=NN(C3=O)C4=CC=C(C=C4)Cl)C)O

Origin of Product

United States

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